![molecular formula C19H27N5O2 B2583009 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one CAS No. 2176124-26-6](/img/structure/B2583009.png)
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a pyrazole ring, an azetidine ring, and a pyridazine ring. Pyrazole is a five-membered ring with two nitrogen atoms, and it’s known to have various biological activities . Azetidine is a four-membered ring with one nitrogen atom, and it’s often used in drug discovery due to its ability to mimic peptide bonds . Pyridazine is a six-membered ring with two nitrogen atoms, and it’s known for its bioactive properties .
Molecular Structure Analysis
The molecular structure of the compound can be predicted based on its functional groups. The pyrazole and pyridazine rings are aromatic and planar, while the azetidine ring is non-aromatic and likely adopts a puckered conformation .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions. For example, the pyrazole ring could undergo reactions at the nitrogen atoms, and the azetidine ring could undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Heterocyclic compounds, including those similar to the specified chemical structure, have been synthesized and evaluated for their antimicrobial properties. For instance, a study demonstrated the synthesis of azetidin-2-one containing pyrazoline derivatives, highlighting their potential as antimicrobial agents due to their structure-activity relationship Shailesh, Pankaj, & Amr, 2012. Similarly, novel heterocyclic compounds containing a sulfonamido moiety were synthesized, aiming to explore their use as antibacterial agents, with several compounds exhibiting high antibacterial activities Azab, Youssef, & El-Bordany, 2013.
Anticancer Activity
Research into heterocyclic compounds also extends into anticancer activities. A study on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives revealed that almost all tested compounds displayed antitumor activity against the MCF-7 human breast adenocarcinoma cell line, with specific compounds showing potent inhibitory activity Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014. Another study focused on the synthesis of 6-heteroarylcoumarins, identifying compounds with significant antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines Galayev, Garazd, Garazd, & Lesyk, 2015.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O2/c1-14-9-15(2)24(20-14)17-5-6-18(25)23(21-17)12-16-10-22(11-16)13-19(26)7-3-4-8-19/h5-6,9,16,26H,3-4,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKZYPOBRNTSDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)CC4(CCCC4)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[(2-chlorophenyl)methyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2582927.png)
![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2582929.png)

![2-[(3-Methoxyphenyl)amino]-N-[(pyridin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2582932.png)
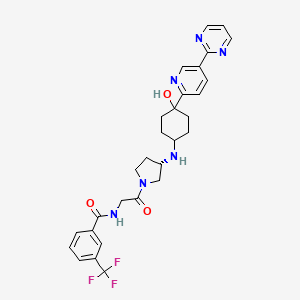
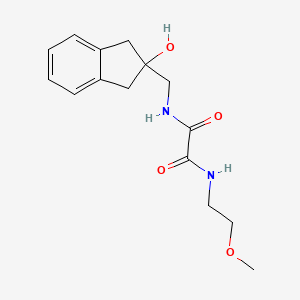
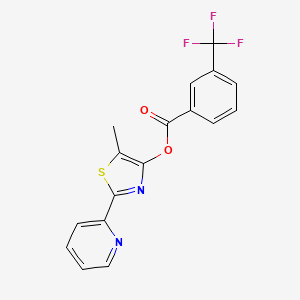
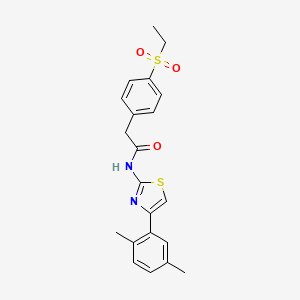

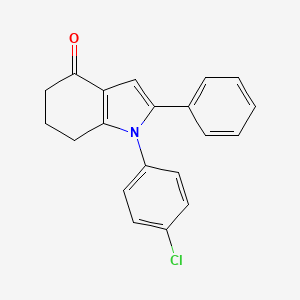
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone](/img/structure/B2582944.png)
![N-(2-acetamidoethyl)-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2582948.png)
![3-[2-(Aminomethyl)phenyl]benzoic acid hydrochloride](/img/structure/B2582949.png)